molecular formula C14H16ClN3O2S B8583425 tert-butyl 3-chloro-8-thia-4,6,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-12-carboxylate

tert-butyl 3-chloro-8-thia-4,6,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-12-carboxylate

Cat. No.: B8583425
M. Wt: 325.8 g/mol
InChI Key: OHMJODRKUMVQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-chloro-7,8-dihydropyrido[3’,4’4,5]thieno[2,3-d]pyrimidine-6(5H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by a fused ring system that includes pyridine, thieno, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-chloro-7,8-dihydropyrido[3’,4’:4,5]thieno[2,3-d]pyrimidine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloro-7,8-dihydropyrido[3’,4’:4,5]thieno[2,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

tert-Butyl 4-chloro-7,8-dihydropyrido[3’,4’:4,5]thieno[2,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-7,8-dihydropyrido[3’,4’:4,5]thieno[2,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-chloro-7,8-dihydropyrido[3’,4’:4,5]thieno[2,3-d]pyrimidine-6(5H)-carboxylate is unique due to its specific fused ring system and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H16ClN3O2S

Molecular Weight

325.8 g/mol

IUPAC Name

tert-butyl 3-chloro-8-thia-4,6,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-12-carboxylate

InChI

InChI=1S/C14H16ClN3O2S/c1-14(2,3)20-13(19)18-5-4-9-8(6-18)10-11(15)16-7-17-12(10)21-9/h7H,4-6H2,1-3H3

InChI Key

OHMJODRKUMVQGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(S2)N=CN=C3Cl

Origin of Product

United States

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